molecular formula C19H21ClN4O2S B2680763 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899742-07-5

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No. B2680763
CAS RN: 899742-07-5
M. Wt: 404.91
InChI Key: WXGQHOUPSOCSGH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Development

Chloroacetamide derivatives, such as alachlor and metazachlor, are selective pre-emergent or early post-emergent herbicides used to control annual grasses and broad-leaved weeds in various crops. Their mode of action involves the inhibition of fatty acid synthesis in target plant species, demonstrating the application of chloroacetamide compounds in agricultural chemistry and herbicide development (Weisshaar & Böger, 1989).

Anticancer and Antimicrobial Activity

Research into novel heterocyclic compounds, such as those incorporating oxazole, pyrazoline, and pyridine, has shown significant anticancer activity against various cancer cell lines, including the National Cancer Institute's 60 cancer cell line panel. Additionally, these compounds exhibit in vitro antibacterial and antifungal activities, highlighting the potential of such chemical frameworks in the development of new pharmaceuticals for treating cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Antioxidant Activity of Coordination Complexes

Studies on pyrazole-acetamide derivatives have shown that coordination complexes constructed from these compounds exhibit significant antioxidant activity. This activity is assessed through various in vitro assays, indicating the potential use of these complexes in developing antioxidant therapies or supplements (Chkirate et al., 2019).

Synthetic Utility of Cyanothioacetamide

Cyanothioacetamide is highlighted as a polyfunctional reagent with broad synthetic utility, capable of undergoing various nucleophilic and electrophilic reactions. This reagent is used to synthesize a wide range of heterocyclic compounds, demonstrating the versatility of cyanothioacetamide in organic synthesis and the potential for developing novel chemical entities with diverse biological activities (Dyachenko, Dyachenko, & Nenajdenko, 2018).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGQHOUPSOCSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

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